molecular formula C17H22INO4 B1363638 (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid CAS No. 959573-98-9

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1363638
CAS No.: 959573-98-9
M. Wt: 431.3 g/mol
InChI Key: HFFAEFOIUNDPAA-OCCSQVGLSA-N
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Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid, commonly referred to as TB-IBP, is a synthetic organic compound used in a variety of scientific research applications. TB-IBP is an important tool in the synthesis of peptides, peptidomimetics, and other biologically active compounds. TB-IBP is also used as a protective group in the synthesis of peptides, peptidomimetics, and other biologically active compounds. TB-IBP is a versatile reagent that can be used in a variety of synthetic methods and has been used in a variety of scientific research applications.

Scientific Research Applications

  • Crystal Structure Analysis:

    • In studies involving related compounds, researchers have characterized the crystal structures and conformational aspects. For instance, the pyrrolidine ring in these compounds often adopts an envelope conformation, as seen in compounds like N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline (Rajalakshmi et al., 2013) and (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid (Yuan et al., 2010).
  • Influenza Neuraminidase Inhibitors:

    • Derivatives of this compound have been explored as potential inhibitors of influenza neuraminidase. An example is the synthesis and analysis of a potent inhibitor, A-192558 (Wang et al., 2001).
  • Synthesis and Reactivity:

    • Various synthetic methods and reactions involving similar compounds have been studied. For example, the synthesis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate (Naveen et al., 2007) and the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid derivatives (Xue et al., 2002) provide insights into the chemical properties and potential applications of these compounds in organic synthesis.
  • Polymer Synthesis:

    • Compounds like 4- tert -Butyl-1,2-bis(4-carboxyphenoxy)benzene, derived from similar structural motifs, have been utilized in the synthesis of polyamides with flexible main-chain ether linkages, demonstrating the versatility of these compounds in polymer science (Hsiao et al., 2000).
  • Catalysis and Synthesis:

    • In the realm of catalysis, derivatives of this compound have been used in asymmetric hydroformylation of olefins with Pt(II) complexes (Stille et al., 1991).
  • Stereochemistry and Molecular Interactions:

    • The study of stereochemistry and molecular interactions in compounds like (2S,SR)-tert-Butyl 2-(p-tolylsulfinylacetyl)pyrrolidine-1-carboxylate provides insights into the complex interactions and structural aspects of related molecules (Toscano et al., 1999).

Properties

IUPAC Name

(2S,4R)-4-[(4-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22INO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFAEFOIUNDPAA-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376054
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959573-98-9
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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